Dehydroabiethylamine

Description

Historical Context of Abietane (B96969) Diterpenes Research

The study of abietane diterpenes, the class of natural products to which dehydroabiethylamine belongs, has a rich history dating back to the late 19th and early 20th centuries. Initial research focused on the isolation and structural elucidation of compounds from pine resins. Abietic acid, a principal constituent of rosin (B192284), was one of the first abietanes to be extensively studied. Early chemists were intrigued by the complex, polycyclic nature of these molecules.

The semisystematic naming and numbering for this family of diterpenoids were introduced in 1969, with the saturated hydrocarbon "abietane" serving as the parent structure. rsc.org Synthetic studies of aromatic abietane diterpenoids have been ongoing since their initial isolations in the late 1930s. rsc.org These efforts have included syntheses from other natural products as well as total syntheses. rsc.org Over the last three decades, numerous new members of this family have been isolated and described. rsc.org The biological activities of natural abietane acids and their derivatives were reviewed up to 1992. rsc.org

Significance of this compound as a Research Subject

This compound has emerged as a significant subject in academic research due to its unique structural features and ready availability from a renewable natural resource. As a chiral primary amine with a high molecular weight, it serves as a versatile starting material for the synthesis of a wide array of derivatives. chemicalbook.com Its rigid tricyclic skeleton provides a well-defined three-dimensional framework, which is highly desirable in fields such as medicinal chemistry and asymmetric synthesis.

The significance of this compound in research can be attributed to several key factors:

Chiral Building Block: this compound is a valuable chiral precursor. nih.gov Its inherent chirality is exploited in the synthesis of enantiomerically pure compounds and as a chiral resolving agent. prepchem.comresearchgate.net For instance, it has been used to create chiral quaternary ammonium (B1175870) derivatives that serve as catalysts in asymmetric reactions. mdpi.com

Versatile Chemical Scaffold: The amino group of this compound offers a convenient handle for chemical modification, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures. nih.gov This has led to the synthesis of numerous derivatives, including imines, amides, ureas, and heterocyclic compounds. nih.govnih.gov

Biological Activity Platform: this compound itself exhibits some biological activity, including antimicrobial effects. chemicalbook.com However, its primary importance in medicinal chemistry lies in its use as a scaffold to generate derivatives with enhanced and varied biological properties. nih.govnih.gov Researchers have successfully synthesized this compound derivatives with potent antibacterial, antifungal, and anticancer activities. nih.govnih.govnih.gov

Overview of Current Academic Research Trajectories for this compound and its Derivatives

Current academic research on this compound and its derivatives is vibrant and multifaceted, with a strong emphasis on the development of new therapeutic agents and advanced materials.

A major focus of contemporary research is in medicinal chemistry . Scientists are actively designing and synthesizing novel this compound derivatives as potential drug candidates. These efforts are largely concentrated on:

Anticancer Agents: A significant body of research is dedicated to exploring the anticancer potential of this compound derivatives. nih.govnih.gov Studies have shown that certain derivatives can induce apoptosis (programmed cell death) in cancer cells and exhibit cytotoxic activity against various cancer cell lines, including liver, lung, and breast cancer. nih.govnih.gov For example, novel heterocyclic derivatives have been synthesized that demonstrate antiproliferative and apoptosis-inducing properties. nih.gov Research has also explored the development of dehydroabietic acid-based acylhydrazones as potential agents targeting the EGFR kinase domain in liver cancer. nih.gov

Antimicrobial Agents: The development of new antimicrobial agents to combat drug-resistant pathogens is a critical area of research. This compound derivatives have shown promise in this regard, with studies demonstrating their activity against a range of bacteria and fungi. nih.gov For instance, C-19-arylated this compound derivatives have been synthesized and found to exhibit antibacterial activity against Escherichia coli. nih.gov The mechanism of action for some of these derivatives involves the disruption of the microbial cell membrane. nih.gov

Another significant research trajectory involves the use of this compound in asymmetric synthesis . Its chiral nature is being harnessed to develop new catalysts and chiral auxiliaries for stereoselective chemical transformations. researchgate.netmdpi.com For example, chiral quaternary ammonium salts derived from this compound have been synthesized and applied in silver-catalyzed alkynylation reactions. mdpi.com

Furthermore, the unique physicochemical properties of the dehydroabietane skeleton are being explored in materials science . The rigid and hydrophobic nature of the molecule makes it an interesting building block for the creation of new polymers and functional materials.

The table below provides a summary of recent research on this compound derivatives and their applications.

| Research Area | Derivative Type | Key Findings |

| Anticancer | Heterocyclic derivatives | Antiproliferative and apoptosis-inducing agents. nih.gov |

| Benzo-azepine derivatives | Exhibit antitumor and DNA cleavage activities. nih.gov | |

| Dehydroabietic Acid-Based Acylhydrazones | Potential to target the EGFR kinase domain in liver cancer. nih.gov | |

| Antimicrobial | C-19-arylated derivatives | Antibacterial activity against Escherichia coli. nih.gov |

| General derivatives | Antifungal activity against phytopathogenic fungi. nih.gov | |

| Asymmetric Synthesis | Chiral quaternary ammonium salts | Used as catalysts in silver-catalyzed alkynylation of isatin (B1672199) derivatives. mdpi.com |

| Secondary amine derivatives | Act as chiral NMR solvating agents for enantiomeric resolution. researchgate.net |

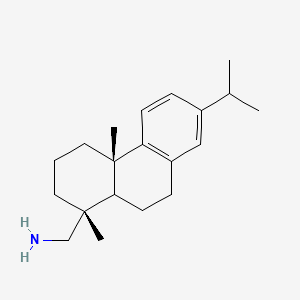

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C20H31N |

|---|---|

Molecular Weight |

285.5 g/mol |

IUPAC Name |

[(1R,4aS)-1,4a-dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthren-1-yl]methanamine |

InChI |

InChI=1S/C20H31N/c1-14(2)15-6-8-17-16(12-15)7-9-18-19(3,13-21)10-5-11-20(17,18)4/h6,8,12,14,18H,5,7,9-11,13,21H2,1-4H3/t18?,19-,20+/m0/s1 |

InChI Key |

JVVXZOOGOGPDRZ-NRRUETGQSA-N |

SMILES |

CC(C)C1=CC2=C(C=C1)C3(CCCC(C3CC2)(C)CN)C |

Isomeric SMILES |

CC(C)C1=CC2=C(C=C1)[C@]3(CCC[C@@](C3CC2)(C)CN)C |

Canonical SMILES |

CC(C)C1=CC2=C(C=C1)C3(CCCC(C3CC2)(C)CN)C |

Synonyms |

dehydroabietylamine leelamine |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Derivatization Strategies for Dehydroabiethylamine

Stereoselective Synthesis Approaches for Dehydroabiethylamine

While this compound is often sourced from natural precursors or synthesized via established routes that preserve its inherent stereochemistry, its utility in stereoselective synthesis lies in its application as a chiral entity.

This compound itself is typically obtained as the (+)-enantiomer, derived from naturally occurring rosin (B192284) acids chemblink.combiosynth.comkeyingchemical.com. Its chiral nature is central to its use in asymmetric synthesis. Research has extensively explored dehydroabietane-type bifunctional organocatalysts, which are frequently derived from dehydroabietylamine (B24195) (DA) or dehydroabietic acid (DHAA) rsc.orgrsc.orgdp.techresearchgate.net. These catalysts are designed to promote highly enantioselective reactions.

Key strategies involve modifying the dehydroabietane skeleton, often at the C-4 position of the A-ring or the amino moiety at C-18, to create chiral catalysts such as thioureas and squaramides rsc.org. These catalysts have been successfully employed in a variety of asymmetric transformations, including:

Michael Additions: Catalyzing the addition of nucleophiles like malononitrile (B47326) to α,β-unsaturated ketones, yielding chiral γ-cyano carbonyl compounds with high enantioselectivity rsc.org.

Aldol and Mannich Reactions: Facilitating stereoselective carbon-carbon bond formation rsc.org.

Friedel-Crafts Alkylations: Promoting enantioselective alkylation of aromatic systems rsc.org.

1,3-Dipolar Cycloadditions: Enabling the stereoselective construction of cyclic systems rsc.org.

For example, a dehydroabietane-type tertiary amine squaramide, synthesized in 2020, demonstrated efficacy in the asymmetric Michael addition of malononitrile to α,β-unsaturated ketones, achieving high enantioselectivity with minimal catalyst loading rsc.org. This compound has also been utilized in palladium-catalyzed γ-C-H arylation reactions of allylamines, showcasing its role in C-H functionalization strategies acs.org.

The inherent chirality of this compound allows it to function as a chiral auxiliary or reagent in diastereoselective transformations. While direct diastereoselective synthesis of this compound from achiral precursors is not a primary focus in the literature, its derivatives can be synthesized with controlled diastereoselectivity.

One method involves using this compound to derivatize enantiomeric organic acids, such as fenoprofen (B1672519) and ibuprofen, to form diastereomeric esters. These diastereomers can then be separated chromatographically, enabling the resolution of the enantiomeric acids wdh.ac.id.

The broader field of chiral amine synthesis often employs strategies utilizing chiral auxiliaries, like Ellman's tert-butanesulfinamide, to achieve diastereoselective nucleophilic additions to imines osi.lvnih.govcas.cn. Although these methods are general, they highlight the principles applicable to creating chiral amine functionalities. The complex stereochemistry of the dehydroabietane skeleton itself plays a crucial role in dictating the stereochemical outcomes when this compound-derived catalysts are employed in asymmetric reactions rsc.org.

Functionalization Strategies for the Dehydroabietane Skeleton

The dehydroabietane skeleton offers multiple sites for chemical modification, with particular attention paid to the amino group and the various rings of the tricyclic system.

The primary amino group at the C-18 position of this compound is a highly versatile handle for chemical modifications rsc.orgresearchgate.net.

Amidation and Acylation: Reaction of the amine with acylating agents leads to the formation of amide derivatives. For instance, N-(isonicotinoyl)dehydroabietylamine and N-(4-methoxybenzoyl)dehydroabietylamine have been synthesized and evaluated for their cytotoxic activities, showing promising results against cancer cell lines researchgate.net.

Heterocycle Formation: The amino group can be readily transformed into various nitrogen-containing heterocyclic rings, including pyrrolidine, piperidine, azepane, morpholine (B109124), isoindoline, and pyrrole (B145914) moieties. These derivatives have been screened for their antiviral, antibacterial, and antifungal properties researchgate.net.

Multicomponent Reactions: this compound serves as a key amine component in multicomponent reactions, such as the Ugi reaction. This allows for the synthesis of complex structures like bis-tetrazoles, which have demonstrated inhibitory activity against acetylcholinesterase and butyrylcholinesterase mdpi.com. Furthermore, Ugi reactions involving this compound have yielded peptide-like substituents with notable activity against influenza A (H1N1) virus and SARS-CoV-2 mdpi.comresearchgate.net.

Chiral Derivatization: As mentioned, this compound can be used to generate diastereomeric derivatives with chiral acids, facilitating their separation and analysis wdh.ac.id.

Modifications targeting the B-ring of the dehydroabietane skeleton, particularly at the C-7 position, have been explored rsc.orgnih.govuv.es. Studies on dehydroabietic acid derivatives have included the synthesis of compounds with modifications analogous to those that could be performed on the amine, such as 7-N-acylaminopropyloxime structures, which exhibited antibacterial activity nih.gov. The development of dehydroabietane-type organocatalysts has also involved modifications at the C-7 position of the B-ring in some instances rsc.org.

The aromatic C-ring of the dehydroabietane skeleton is amenable to electrophilic aromatic substitution due to its 1,2,4-trisubstituted nature cdnsciencepub.comlibretexts.org. While direct electrophilic substitution on dehydroabietic acid can sometimes lead to undesired sulfonation cdnsciencepub.com, strategic functionalization is achievable.

Research has involved the synthesis of dehydroabietane derivatives with functional groups introduced at the C-14 position on the C-ring, which have subsequently shown antibacterial activity nih.gov. Furthermore, selective functionalization of the isopropyl group, a substituent on the C-ring, has been accomplished, opening pathways to derivatives functionalized at this specific site rsc.org. Modifications directly on the aromatic ring of dehydroabietane derivatives have also been a subject of study rsc.orgresearchgate.netaeeisp.com.

Data Tables

Table 1: Key Synthetic Routes for this compound

| Step | Transformation | Reagents/Conditions | Product | Yield/Notes |

| 1 | Acid to Acid Chloride | Thionyl chloride (SOCl₂) or Phosphorus pentachloride (PCl₅) | Dehydroabietanoyl chloride | Implied |

| 2 | Acid Chloride to Amide | Concentrated ammonium (B1175870) hydroxide (B78521) (NH₄OH) | Dehydroabietamide | Excellent yield researchgate.net |

| 3 | Amide to Methyl Carbamate (B1207046) | Bromine (Br₂) in methanol (B129727) (MeOH) (Hofmann rearrangement variant) | Methyl carbamate | Good yield researchgate.net |

| 4 | Methyl Carbamate Hydrolysis | Basic conditions (e.g., aqueous NaOH) | This compound | ~50% overall yield from dehydroabietic acid cdnsciencepub.comresearchgate.netcdnsciencepub.com |

| Alternative Route: | Schmidt Reaction | Dehydroabietic acid with Polyphosphoric acid | This compound | 18.8% yield cdnsciencepub.comresearchgate.net |

| Alternative Route: | Schmidt Reaction | Dehydroabietic acid with Trifluoroacetic acid/anhydride (B1165640) and Sodium azide (B81097) (NaN₃) | This compound | Yield not specified for this variant cdnsciencepub.com |

Table 2: Dehydroabietane-Type Organocatalysts in Asymmetric Synthesis

| Catalyst Type | Primary Modification Site(s) | Reaction Catalyzed | Typical Stereoselectivity | Example Application / Notes |

| Tertiary amine squaramide (C11) | C-18 (amine) & C-4 (A-ring) | Asymmetric Michael addition of malononitrile to α,β-unsaturated ketones | High enantioselectivity | Yields chiral γ-cyano carbonyl compounds; low catalyst loading (0.3 mol%) rsc.org |

| Primary amine thiourea (B124793) | C-18 (amine) | Michael reactions | Variable (depends on co-catalyst) | Used with chiral auxiliaries like trans-1,2-diaminocyclohexane rsc.org |

| Bifunctional thioureas/squaramides | C-18 (amine) & other positions | Michael addition, Aldol, Mannich, Friedel-Crafts alkylation, 1,3-dipolar cycloaddition | High enantioselectivity | Derived from DHAA/DA; promote various asymmetric transformations rsc.orgrsc.org |

Table 3: Functionalization of this compound and the Dehydroabietane Skeleton

| Modification Site | Type of Modification | Example Derivative / Transformation | Outcome / Notes |

| C-18 (Amino Group) | Amidation | N-(isonicotinoyl)dehydroabietylamine | Cytotoxic activity (EC₅₀ = 4.3 μM against MCF7) researchgate.net |

| C-18 (Amino Group) | Amidation | N-(4-methoxybenzoyl)dehydroabietylamine | Cytotoxic activity (EC₅₀ = 4.5 μM against MCF7) researchgate.net |

| C-18 (Amino Group) | Heterocycle Formation | Pyrrolidine, piperidine, morpholine derivatives | Tested for antiviral, antibacterial, antifungal activity researchgate.net |

| C-18 (Amino Group) | Ugi Reaction | Bis-tetrazoles | Inhibition of acetylcholinesterase and butyrylcholinesterase mdpi.com |

| C-18 (Amino Group) | Ugi Reaction | Peptide-like substituents | Inhibition of influenza A (H1N1) virus; activity against SARS-CoV-2 mdpi.comresearchgate.net |

| C-7 (Ring B) | Oxime/Acylamino modification (analogous to DHAA) | 7-N-acylaminopropyloxime derivatives | Antibacterial activity nih.gov |

| C-14 (Ring C) | Introduction of functional groups | Derivatives with functional groups at C-14 | Antibacterial activity nih.gov |

| Isopropyl Group (Ring C) | Selective functionalization | Various functionalized derivatives | Leads to derivatives functionalized at the isopropyl group rsc.org |

List of Compounds Mentioned:

Abietic acid

Abietatriene

Abietatetraene

(+)-Dehydroabietylamine (DA)

this compound (DA)

Dehydroabietic acid (DHAA)

Dehydroabietinol

Dehydroabietinol acetate (B1210297)

Dehydroabietylamides

Dehydroabietic acid derivatives

Dehydroabietylamine derivatives

Dehydroabietylamine polymer

Dehydroabietyl isothiocyanate

Dehydroabietylamides

Dehydroabietylamine-derived catalysts

Dehydroabietane-type bifunctional organocatalysts

Dehydroabietane skeleton

Dehydroabietane-1-amine

Dehydroabietanoyl chloride

Dehydroabietamide

Methyl carbamate (of this compound)

Methyl dehydroabietate

Nordehydroabietylamine

7-amino dehydroabietate

Ferruginol

Carnosic acid

Pisiferic acid

Callitrisic acid

Majusanic acids B and D

(+)-Ferruginol

(–)-Chamobtusin A

(+)-Dehydroabietylamine

(–)-N-acetylcolchinol

(1R,4aS,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthren-1-yl]methanamine

12-nitro-dehydroabietylamine

12,14-dinitro-dehydroabietylamine

N-(isonicotinoyl)dehydroabietylamine

N-(4-methoxybenzoyl)dehydroabietylamine

7-N-acylaminopropyloxime derivatives

7α-hydroxydehydroabietinol

7-oxodehydroabietinol (B30010)

3,7-dioxodehydroabietin

Pyrrolidine derivatives (of dehydroabietylamine)

Piperidine derivatives (of dehydroabietylamine)

Azepane derivatives (of dehydroabietylamine)

Morpholine derivatives (of dehydroabietylamine)

Isoindoline derivatives (of dehydroabietylamine)

Pyrrole derivatives (of dehydroabietylamine)

Bis-tetrazoles

Chiral acids (e.g., fenoprofen, ibuprofen, ketoprofen, loxoprofen, naproxen)

Diastereomeric esters (formed with chiral acids)

Tert-butanesulfinamide (Ellman's auxiliary)

N-tert-butylsulfinyl imines

N-tert-butylsulfinyl ketimines

α-difluoromethyl allylic amines

α-difluoromethyl propargylamines

α-difluoromethyl tertiary carbinamines

Cinnamylamine derivatives of colchicine (B1669291)

Podophyllotoxin

Side Chain Elongation and Diversification

This compound serves as a substrate for various reactions that modify and extend its side chain, leading to structural diversification. Palladium-catalyzed arylation reactions represent a significant approach, where this compound has been used as a medicinally relevant substrate for selective arylation. These processes introduce aryl groups onto the molecule, enhancing its structural complexity and potentially altering its properties acs.orgnih.gov.

Furthermore, this compound participates in intermolecular olefin aminooxygenation reactions. In these transformations, it acts as a substrate that can be functionalized with high regioselectivity, yielding specific chemical products. This capability underscores its utility in elaborating its molecular framework for targeted synthetic objectives nih.govacs.org.

Table 1: this compound in Functionalization Reactions

| Reaction Type | Application/Outcome | Reference(s) |

| Palladium-catalyzed arylation | Side chain diversification, introduction of aryl groups | acs.orgnih.gov |

| Intermolecular olefin aminooxygenation | Functionalization with regioselectivity | nih.govacs.org |

Preparation of this compound-Based Chiral Auxiliaries and Ligands

This compound is a well-established chiral resolving agent, crucial for obtaining enantiomerically pure compounds. It facilitates the separation of racemic mixtures by forming diastereomeric salts with differential solubility, which can then be isolated through crystallization benchchem.comresearchgate.netresearchgate.net. Specifically, this compound is utilized to resolve derivatives of N-Cbz-3-aminocyclopentanecarboxylic acid (N-Cbz-ACPC) by forming these separable diastereomeric salts benchchem.comresearchgate.netresearchgate.net.

Beyond its role as a resolving agent, the tricyclic skeleton of this compound itself is recognized as a valuable building block for the design and synthesis of chiral auxiliaries and ligands rug.nl. Its application as a chiral amine resolving agent is widely documented, positioning it among common agents used in chiral resolution protocols googleapis.comepo.org. Research also indicates the potential for its derivatives to serve as chiral ligands in catalytic systems, contributing to asymmetric synthesis uran.ru.

Table 2: this compound as a Chiral Resolving Agent and Building Block

| Application | Description | Reference(s) |

| Chiral Resolving Agent | Resolves racemic mixtures via diastereomeric salt formation and crystallization. | benchchem.comresearchgate.netresearchgate.netgoogleapis.comepo.org |

| Building Block for Chiral Auxiliaries/Ligands | Its tricyclic skeleton serves as a scaffold for developing chiral auxiliaries and potential ligands. | rug.nluran.ru |

| Resolution of N-Cbz-ACPC Derivatives | Specifically used for resolving N-Cbz-3-aminocyclopentanecarboxylic acid derivatives. | benchchem.comresearchgate.netresearchgate.net |

Synthesis of this compound Derivatives for Specific Research Probes

The unique structural framework of this compound has been leveraged to synthesize specialized derivatives intended for use as research probes, particularly in biochemical and medicinal chemistry. Studies have involved the creation of compound libraries based on the tricyclic terpenoid structure of this compound. These libraries are then screened for specific biological activities, such as enzyme inhibition. For instance, research has focused on synthesizing and evaluating this compound-based ureas, thioureas, and heterocyclic derivatives for their inhibitory effects on tyrosyl DNA phosphodiesterase 1 (TDP1). These derivatives have demonstrated significant TDP1 inhibitory activity, with some compounds exhibiting efficacy in the low micromolar range and showing no cytotoxic effects against tumor cell lines, identifying them as promising lead compounds or research probes uran.ru.

Table 3: this compound Derivatives as Research Probes

| Derivative Type | Target/Application | Key Findings | Reference(s) |

| Ureas, thioureas, heterocyclic derivatives | Inhibition of Tyrosyl DNA Phosphodiesterase 1 (TDP1) | Inhibitory concentrations of 0.09-3.7 μM; no cytotoxic effect on tumor cell lines observed. | uran.ru |

Green Chemistry Approaches in this compound Synthesis

While direct "green synthesis" protocols specifically for this compound are not extensively detailed in the provided literature, its applications and the methodologies employed in its derivatization often align with green chemistry principles. The use of this compound in palladium-catalyzed arylation reactions, for example, has been characterized as simple, efficient, tolerant of diverse functional groups, and scalable under relatively mild conditions, contributing to more sustainable synthetic routes for its derivatives nih.gov.

Furthermore, this compound's established role as a chiral resolving agent through crystallization-based methods represents an approach often favored for its environmental benefits compared to certain chromatographic separation techniques. These methods rely on the formation and separation of diastereomeric salts, potentially minimizing the need for extensive solvent use or specialized equipment benchchem.comtdx.cat. The research context in which this compound is studied has also appeared in publications associated with green chemistry, indicating an integration of these principles within the field acs.orgnih.gov.

Compound Names Mentioned:

this compound

N-Cbz-3-aminocyclopentanecarboxylic acid (N-Cbz-ACPC)

Ureas

Thioureas

Heterocyclic derivatives

Tyrosyl DNA Phosphodiesterase 1 (TDP1)

Investigations into the Biological Activities of Dehydroabiethylamine and Its Analogs Excluding Clinical Studies

In Vitro Investigations of Biological Activities

This section details the in vitro biological activities of Dehydroabiethylamine and its derivatives, focusing on antimicrobial and cytotoxic effects.

Antimicrobial Activity Studies

Research has explored the potential of this compound and its derivatives against various microbial pathogens.

Studies have demonstrated that this compound-containing compounds exhibit significant antibacterial activity. This compound-containing peptoids have shown efficacy against Gram-positive bacteria, with Minimum Inhibitory Concentrations (MICs) reported as approximately 10.5 µg/mL (6.3 µM) against E. faecalis and approximately 5.2 µg/mL (3.1 µM) against S. aureus researchgate.net. Furthermore, various Dehydroabietylamine (B24195) derivatives have displayed considerable inhibitory effects against bacterial strains, including Bacillus cereus, with MIC values ranging from 4–16 µg/mL researchgate.net. Other this compound derivatives have shown broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria, with reported MICs in the range of 0.5–8 µg/mL uran.ru. These findings highlight the potential of this compound as a scaffold for developing novel antibacterial agents.

| Bacterial Strain(s) | Compound/Derivative | MIC (µg/mL) | Reference |

| E. faecalis | This compound-containing peptoids | ~10.5 (6.3 µM) | researchgate.net |

| S. aureus | This compound-containing peptoids | ~5.2 (3.1 µM) | researchgate.net |

| Bacillus cereus | Dehydroabietylamine derivatives | 4–16 | researchgate.net |

| Various bacteria | This compound derivatives | 0.5–8 | uran.ru |

Dehydroabietic acid (DAA) derivatives have also been investigated for their antifungal properties. Research indicates that these derivatives possess fungicidal activity mdpi.com. While specific MIC values for this compound or its direct derivatives against fungal species were not detailed in the reviewed literature, the general findings suggest a potential for antifungal applications.

| Fungal Species | Compound/Derivative | Activity | Reference |

| Various fungi | Dehydroabietic acid (DAA) derivatives | Fungicidal activity | mdpi.com |

The antiviral potential of this compound derivatives has been explored, particularly concerning influenza viruses. Studies investigating Dehydroabietylamine derivatives modified with organic acid counterions found no significant increase in antiviral activity against the influenza virus A(H1N1)pdm09 researchgate.net. However, computational modeling suggested that a specific Dehydroabietic acid derivative, Compound (I), might possess antiviral activity researchgate.net. Further research is needed to fully elucidate the antiviral capabilities of this compound and its analogs.

| Virus Strain | Compound/Derivative | Activity | Reference |

| Influenza A(H1N1)pdm09 | Dehydroabietylamine derivatives (modified with organic acids) | No increased antiviral activity observed | researchgate.net |

| Influenza virus | Compound (I) (a Dehydroabietic acid derivative) | Predicted antiviral activity (via modeling) | researchgate.net |

Cytotoxic Activity against Cancer Cell Lines (in vitro)

This compound and its derivatives have demonstrated significant cytotoxic effects against various human cancer cell lines in vitro, indicating their potential as anticancer agents.

Several studies have reported the cytotoxic activity and proliferation inhibition capabilities of this compound derivatives. For instance, an Asiatic acid rhodamine 101 conjugate (28) exhibited potent cytotoxicity with an IC50 value of 0.60 nM against MDA-MB-231 and HS578T breast cancer cells researchgate.net. Other this compound (DHAA)-derived RhoB conjugates also displayed cytotoxic activity researchgate.net. General Dehydroabietylamine derivatives showed IC50 values ranging from 23.56 to 78.92 µm against MCF-7 and HepG2 cancer cell lines, demonstrating a dose-dependent inhibition of cell proliferation researchgate.net.

Induction of Apoptosis in Cancer Cell Models (in vitro)

This compound and its derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. Studies have indicated that these compounds can induce apoptosis, a programmed cell death pathway crucial for eliminating damaged or unwanted cells, thereby contributing to their antitumor potential benthamscience.comresearchgate.net. Specifically, this compound hydrochloride has been shown to be toxic to certain tumor cell lines, including melanoma cells, where it promotes cell death by increasing the levels of apoptosis mdpi.com. Furthermore, specific derivatives, such as N-benzoyl-12-nitrodehydroabietylamine-7-one, have exhibited substantial growth inhibitory activity in human liver carcinoma HepG2 cells, with further research focusing on its anti-proliferative effects researchgate.net.

Anti-inflammatory Modulatory Effects (in vitro cellular models)

This compound has shown promise in modulating inflammatory responses. Research suggests that it may be beneficial in conditions like inflammatory bowel disease by inhibiting the production of pro-inflammatory cytokines biosynth.com. While specific cellular mechanisms are still under investigation, the ability of DHA to influence cytokine production points towards its potential as an anti-inflammatory agent in cellular models.

Enzyme Inhibition and Activation Studies (e.g., Tyrosyl-DNA phosphodiesterase 1 (TDP1), DNA Topo II and Topo IV)

A significant area of research for this compound and its analogs involves their interaction with enzymes critical for cellular processes, particularly DNA repair and metabolism.

Tyrosyl-DNA Phosphodiesterase 1 (TDP1) Inhibition Mechanisms

This compound derivatives have emerged as potent inhibitors of Tyrosyl-DNA Phosphodiesterase 1 (TDP1), an enzyme vital for repairing DNA damage, particularly lesions formed by topoisomerase inhibitors mdpi.comnih.govresearchgate.netoaepublish.com. TDP1 plays a crucial role in resolving stalled topoisomerase I-DNA complexes, and its inhibition can sensitize tumor cells to the effects of anticancer drugs that target topoisomerases nih.govoaepublish.com.

Elucidation of Molecular Mechanisms of Action (in vitro)

Research into the molecular mechanisms of this compound and its analogs has explored various cellular processes and molecular targets. These studies, primarily conducted in vitro, aim to understand how these compounds exert their biological effects at a cellular and molecular level.

Cellular Target Identification

Studies have identified specific enzymes and cellular proteins that interact with this compound derivatives, providing insights into their mechanisms of action.

This compound derivatives have been investigated as inhibitors of the DNA repair enzyme Tyrosyl-DNA Phosphodiesterase 1 (TDP1) and its mutant form, SCAN1 mdpi.com. Bis-urea derivatives of this compound demonstrated potent inhibitory effects on TDP1, with IC50 values reported in the range of 0.1 to 0.2 μM mdpi.com. These compounds were also tested against the SCAN1 mutant, showing IC50 values between 5.4 and 9.3 μM mdpi.com. Furthermore, it has been noted that some derivatives may possess targets beyond TDP1 within the cell mdpi.com.

Additionally, this compound (DHAA)-derived RhoB conjugates have been shown to induce apoptosis in HCT116 cells. This effect is mediated by the modulation of key apoptosis-related proteins, specifically by promoting the expression of Bax and inhibiting Bcl-2 researchgate.net. This suggests that Bax and Bcl-2 are involved in the cellular response pathways activated by these DHAA conjugates.

Table 1: TDP1 Inhibition by this compound Derivatives

| Compound Class / Specific Compound | TDP1 IC50 (μM) | SCAN1 IC50 (μM) |

| This compound bis-urea | 0.1 – 0.2 | 5.4 – 9.3 |

| This compound urea (B33335)/thiourea (B124793) | 0.1 – 3.7 | Not specified |

*Data compiled from mdpi.com.

Structure Activity Relationship Sar Studies of Dehydroabiethylamine Derivatives

Correlating Structural Modifications with Biological Potency (in vitro)

Extensive research has explored the impact of various structural modifications on the in vitro biological activity of dehydroabiethylamine derivatives, particularly their efficacy as TDP1 inhibitors and their cytotoxic effects.

Adamantyl Urea (B33335) and Amide Derivatives: Synthesized abiethylamine derivatives incorporating adamantyl urea substituents have demonstrated potent inhibition of TDP1, with reported IC50 values ranging from 0.19 to 2.3 μM nih.govresearchgate.netresearchgate.net. Similarly, abietyl and dehydroabietyl ureas, thioureas, amides, and thioamides bearing adamantane (B196018) moieties also inhibited TDP1 in the micromolar concentration range (0.19–2.3 µM) and exhibited low cytotoxicity in T98G glioma cell lines researchgate.net. The incorporation of adamantane moieties, along with variations in linker structure, has been investigated to optimize biological properties researchgate.netresearchgate.netresearchgate.net.

Ugi and Passerini Reaction Products: The modification of dehydroabietic acid and levopimaric acid diene adducts using multicomponent reactions like the Ugi (U-4CR) and Passerini (P-3CR) reactions has yielded novel diterpene hybrids. A series of twenty such derivatives were screened for cytotoxic potential against human cancer cell lines. Eleven derivatives inhibited cancer cell growth, with compounds holding a fragment of 1a,4a-dehydroquinopimaric acid, specifically derivatives 3d, 9d, and 10d, showing the most significant activity nih.govmdpi.com. Compound 3d, a P-3CR product, exhibited outstanding cytotoxic activity with growth inhibition at submicromolar and micromolar concentrations (GI50 = 0.42–3 μM) nih.govmdpi.com. U-4CR products 9d and 10d displayed selective activity against leukemia cell lines with GI50 values in the range of 1–17 µM nih.govmdpi.com.

Heterocyclic Derivatives: this compound-based thiazolidin-4-ones and 2-thioxoimidazolidin-4-ones have been synthesized and evaluated for their inhibitory activity against TDP1. These derivatives demonstrated effective inhibition of TDP1 in the micromolar range, with IC50 values spanning from 0.63 to 4.95 µM researchgate.netresearchgate.net.

Schiff Bases: Studies on this compound Schiff bases have also reported significant antiproliferative activity. Notably, compound 3d exhibited strong antiproliferative effects against most tested cell lines dergipark.org.trbozok.edu.tr.

Other Modifications: Hydrazinothiazole derivatives incorporating different monoterpenoid fragments showed varying inhibitory activities against TDP1, with potency being primarily influenced by the structure of the terpene moiety. The most potent compound in this series, synthesized from citral, achieved an IC50 of 10 nM nih.gov. For some terpenyl derivatives, inhibitory properties were linked to the flexibility and length of the terpenoid fragment, rather than the configuration of asymmetric centers nih.gov.

Table 1: Summary of this compound Derivatives and Their Biological Activities

| Compound Class/Specific Compound | Structural Modification/Core Component | Biological Target/Assay | Reported Potency (Representative) | Reference(s) |

| Adamantyl urea derivatives | Urea linkage with adamantane moiety | TDP1 inhibition | IC50 = 0.19–2.3 μM | nih.govresearchgate.netresearchgate.net |

| Ugi/Passerini products | Peptide-like substituents via MCRs | Cancer cell growth inhibition | GI50 = 0.42–3 μM (Compound 3d) | nih.govmdpi.com |

| Thiazolidin-4-ones/2-thioxoimidazolidin-4-ones | Heterocyclic ring formation | TDP1 inhibition | IC50 = 0.63–4.95 µM | researchgate.netresearchgate.net |

| Schiff bases | Imine formation with amino acids | Antiproliferative activity | Strong effect (Compound 3d) | dergipark.org.trbozok.edu.tr |

| Hydrazinothiazole derivatives | Monoterpenoid fragments | TDP1 inhibition | IC50 = 10 nM (Compound 38f) | nih.gov |

Impact of Stereochemistry on Biological Activity

The role of stereochemistry in the biological activity of this compound derivatives has been investigated, though findings can be specific to the target and structural class. In studies focusing on TDP1 inhibition, it was observed that for certain terpenyl derivatives, the inhibitory properties were primarily dependent on the flexibility and length of the terpenoid moiety. Crucially, these properties were not strongly dependent on the configuration of the asymmetric centers within these specific compounds nih.gov.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling provides a powerful approach to correlate chemical structure with biological activity, enabling the prediction of activity for novel compounds and guiding rational drug design. For this compound derivatives investigated as TDP1 inhibitors, a highly predictive QSAR model has been developed.

This QSAR model, applied to derivatives combining this compound and adamantane moieties, demonstrated robust predictive capabilities. The model achieved a cross-validated squared correlation coefficient (r²cv) of 0.74, a non-cross-validated squared correlation coefficient (r²ncv) of 0.90, a root mean square error (RMSE) of 0.347, and a test set squared correlation coefficient (r²pred) of 0.86 researchgate.net. These metrics indicate a strong correlation between the structural features of these compounds and their inhibitory activity against TDP1, suggesting that the model can effectively predict the potency of new compounds within this chemical space. Such QSAR studies are instrumental in identifying key structural descriptors that drive biological activity, thereby facilitating the optimization of lead compounds.

Table 2: QSAR Model Performance for this compound-Adamantane TDP1 Inhibitors

| Model Parameter | Value | Description | Reference(s) |

| r²cv (Cross-validated) | 0.74 | Squared correlation coefficient (validation) | researchgate.net |

| r²ncv (Non-cross-validated) | 0.90 | Squared correlation coefficient (training set) | researchgate.net |

| RMSE (Root Mean Square Error) | 0.347 | Measure of prediction error | researchgate.net |

| r²pred (Test set) | 0.86 | Squared correlation coefficient (external test) | researchgate.net |

List of Mentioned Compounds:

Abietate

Abietic acid

Abietinal

Abietyl ureas, thioureas, amides, and thioamides bearing adamantane moieties

Adamantane derivatives of resin acids

Adamantyl urea derivatives

Aniline

Benzaldehyde Schiff bases

C-doped TiO2 and ZnO hybrid nanostructured materials

Citral

Compound 3d

Compound 34

Compound 38f

Compound 7

Compound 7b, 7c

Compound 8

Compound 9d

Compound 10d

Compound 11

DHAAm (this compound)

Dehydroabietane

Dehydroabietane-based thiazolidin-4-ones

Dehydroabietane-based 2-thioxoimidazolidin-4-ones

Dehydroabietic acid (DAA)

Dehydroabietinol acetate (B1210297)

Dehydroabietinol benzoate (B1203000)

this compound (DHAAm)

this compound Schiff bases

this compound salts with modified organic acids

Di-N-(5-dehydroabietyl-1,3,4-thiadiazole)-yl-pyridine-2,6-carboxamide (DDTPC)

Imidazolidine-2,4-diones based on DHAAm

Imidazolidine-2,4,5-triones based on DHAAm

Levopimaric acid diene adducts

Luteolin

Lyari, Benazir Bhutto Shaheed University

Meso compound

Methylabietate

Methylabieta-8,13(15)-diene-18-oate

N-(5-dehydroabietyl-1,3,4-thiadiazole)-yl-pyridine-2,6-carboxamide (DTPC)

N-phenylsuccinimide

Naringenin

Potassium salt of 12-sulfodehydroabietic acid (IV)

Succinic anhydride (B1165640)

Temozolomide

Terpenyl derivatives

Ugi-4CR products

Usnic acid

Usnic acid derivatives

Ureas with 1-adamantane fragments (6a-b)

Ureas with 2-adamantane fragments (7a-b)

12-bromo-DAA (III)

12-sulfodehydroabietic acid (I)

2,4,5-triones based on DHAAm

2-thioxoimidazolidine-4,5-diones based on DHAAm

8,13(15)-abietadiene-18-oic acid

8,13(15)-abietadien-18-ol

Applications of Dehydroabiethylamine in Catalysis and Materials Science Non Clinical Focus

Dehydroabiethylamine as a Chiral Auxiliary and Ligand in Asymmetric Synthesis

This compound serves as a crucial chiral scaffold for the development of catalysts and auxiliaries used in asymmetric synthesis. Its rigid structure and the presence of a stereogenic center are instrumental in directing the stereochemical outcome of various chemical transformations, leading to the formation of enantiomerically enriched products.

This compound plays a significant role in facilitating asymmetric carbon-carbon bond formation through various catalytic strategies. One prominent application involves its use in the synthesis of chiral quaternary ammonium (B1175870) salts, which function as effective phase-transfer catalysts (PTCs) mdpi.comorganic-chemistry.orgnih.gov. These this compound-derived PTCs have been successfully employed in the silver(I)-catalyzed alkynylation of isatin (B1672199) derivatives mdpi.comorganic-chemistry.org. This reaction allows for the stereoselective introduction of alkynyl groups, yielding valuable chiral 3-alkynyl-3-hydroxy-2-oxindole intermediates. For instance, the alkynylation of isatin with phenylacetylene, catalyzed by a silver salt and a this compound-derived chiral quaternary ammonium salt, can afford products like (S)-1-Benzyl-3-hydroxy-3-(phenylethynyl)indolin-2-one with high yields (up to 82%) and excellent enantioselectivities (up to 99% ee) mdpi.comorganic-chemistry.org.

Furthermore, this compound itself has been utilized as a substrate in palladium-catalyzed regioselective arylation reactions of allylamines, contributing to the formation of new carbon-carbon bonds in complex molecular frameworks acs.org.

While direct examples of this compound functioning as a ligand in transition metal-catalyzed asymmetric hydrogenation are not extensively detailed in the provided literature, its structural attributes suggest potential for such applications. The field of asymmetric hydrogenation relies heavily on chiral ligands to control the stereochemistry of hydrogen addition to prochiral substrates google.comresearchgate.netwikipedia.orgnih.govharvard.eduajchem-b.comnih.gov. Ligands featuring rigid scaffolds and multiple coordination sites, similar to the dehydroabietane framework, are known to impart high enantioselectivity wikipedia.orgnih.gov. Research into developing novel chiral ligands derived from natural products, including diterpenes like those related to dehydroabietic acid, is an ongoing area in catalysis.

This compound has been investigated in the context of asymmetric oxidation reactions, specifically in intermolecular olefin aminooxygenation processes catalyzed by chiral hypervalent iodine guidechem.comnih.gov. In these studies, this compound serves as a substrate, demonstrating the compatibility of its structure with these catalytic systems. The development of chiral catalysts for asymmetric oxidation and reduction is crucial for synthesizing enantiomerically pure alcohols, amines, and other functionalized molecules, and derivatives of this compound could potentially be explored as components in such catalytic systems.

This compound is a key precursor for the synthesis of a variety of bifunctional organocatalysts, particularly thioureas and squaramides mdpi.comnih.govrsc.org. These catalysts leverage the strong hydrogen-bonding capabilities of the thiourea (B124793) and squaramide moieties, combined with the chiral and rigid dehydroabietane backbone, to promote highly enantioselective transformations. Such catalysts have demonstrated significant efficacy in a range of asymmetric reactions, including:

Michael Additions: this compound-derived thioureas and squaramides are effective catalysts for the enantioselective Michael addition of various nucleophiles (e.g., malononitrile (B47326), dicarbonyl compounds) to electron-deficient olefins mdpi.comnih.govbeilstein-journals.org. These reactions often proceed with high enantioselectivities (e.g., up to 96% ee) and can be performed with low catalyst loadings (as low as 0.3 mol%) nih.govbeilstein-journals.org.

Other C-C Bond Formations: These organocatalysts have also been applied in Aldol reactions, Mannich reactions, and Friedel–Crafts alkylations, facilitating the formation of new carbon-carbon bonds with high stereocontrol mdpi.comnih.gov.

Phase-Transfer Catalysis: Chiral quaternary ammonium salts synthesized from this compound act as phase-transfer catalysts, enabling asymmetric alkynylation reactions mdpi.comnih.gov.

The ability to derive potent organocatalysts from a renewable resource like this compound underscores its importance in sustainable synthetic chemistry.

Role in Advanced Materials Science Research

Beyond its catalytic applications, this compound and its derivatives find utility in materials science, particularly in the development of functional polymers and coatings.

Furthermore, abietic acid derivatives, including this compound, are recognized for their potential as monomers or cross-linking agents in polymer synthesis researchgate.netresearchgate.net. They can also be incorporated into polymer conjugates, potentially for applications in drug delivery or bioimaging researchgate.net. The presence of this compound moieties in dipeptoids has been linked to significant antibacterial activity, suggesting their use in the development of functional antimicrobial polymers researchgate.net. Additionally, derivatives of this compound have been explored in the context of antifouling coatings, contributing to their protective properties google.com.

Development of Bio-based Materials (non-biomedical focus)

Derived from natural sources like wood resin cymitquimica.comchemsrc.comguidechem.com, this compound represents a component that can be integrated into bio-based material development. Its presence in "fouling control coating compositions" suggests its utility in protective coatings google.com. Furthermore, its involvement in the "SPOT-synthesis of dipeptoids on functionalized cellulose" indicates its role in creating functionalized materials, leveraging cellulose (B213188) as a bio-based substrate nih.gov. These applications highlight this compound's potential in developing materials with specific properties derived from renewable resources.

Applications in Surface Chemistry and Coatings Research (e.g., corrosion inhibition)

This compound has demonstrated significant efficacy as a corrosion inhibitor, particularly for mild steel in acidic environments. Research indicates that it functions by adsorbing onto the metal surface, forming a protective film that prevents corrosive agents from interacting with the metal guidechem.comresearchgate.net. Electrochemical studies have quantified its performance, revealing its effectiveness in reducing corrosion rates.

Table 1: Corrosion Inhibition Efficiency of this compound on Mild Steel

| Acidic Medium | Concentration | Inhibition Efficiency (%) | Method of Analysis | Reference |

| H₂SO₄ | Optimal | 97.4 | Weight Loss | redalyc.org |

| H₂SO₄ | Optimal | 97.47 | Potentiodynamic Polarization | redalyc.org |

| HCl | Optimal | 94.71 | Weight Loss | redalyc.org |

| HCl | Optimal | 89.73 | Potentiodynamic Polarization | redalyc.org |

The adsorption of this compound on metal surfaces has been observed to follow Langmuir, Frumkin, and Freundlich adsorption isotherms, suggesting a spontaneous process involving chemisorption scielo.org.co. Its inclusion in fouling control coatings further underscores its role in surface protection and modification google.com.

Research into Supramolecular Assemblies

This compound and its derivatives have been explored in the context of supramolecular chemistry. Specifically, research has investigated the formation of "supramolecular nanotube architectures" utilizing this compound dntb.gov.ua. This area of study focuses on the self-assembly of molecules into ordered structures, which can lead to novel materials with unique properties for various advanced applications.

Contributions to Chemical Sensor Development (Research-grade, non-clinical)

While this compound itself is not directly cited as a component in established chemical sensor systems within the provided literature, its structural characteristics and chemical reactivity suggest potential for its derivatives in sensor development. The broader field of chemical probes, which often underpin sensor technologies, is an area where this compound plays a role through its derivatives researchgate.netmdpi.com. However, direct contributions to the development of specific chemical sensors using this compound remain an area for further investigation.

Use as a Chemical Probe in Biological Systems (non-clinical)

This compound serves as a valuable precursor and component in the synthesis of chemical probes used in non-clinical biological research. While this compound itself exhibits biological activities, such as inhibiting serine proteases biosynth.com and acting as a weak agonist for cannabinoid receptors chemsrc.com, its primary role in this context is often as a building block for more complex molecular probes. For instance, this compound (DHAA)-derived conjugates with Rhodamine B (RhoB) have been synthesized and studied for their potential in biological research, including their ability to accumulate in mitochondria researchgate.netmdpi.com. These types of conjugates can be employed to label biological samples, visualize cells, and track molecular interactions, thereby aiding in the study of biological processes in a research setting without clinical implications researchgate.netuniversite-paris-saclay.fropentargets.org. Furthermore, derivatives of this compound have been synthesized and investigated for their inhibitory activity against enzymes like Tyrosyl-DNA phosphodiesterase 1 (TDP1), which is relevant in understanding DNA repair mechanisms in biological systems mdpi.comresearchgate.net.

Theoretical and Computational Studies on Dehydroabiethylamine

Molecular Docking Simulations for Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to another when bound to a receptor site, thereby predicting binding affinity and mode. Dehydroabiethylamine derivatives have been explored as inhibitors of the DNA repair enzyme Tyrosyl-DNA Phosphodiesterase 1 (TDP1).

Studies utilizing molecular docking have aimed to elucidate how these derivatives interact with the TDP1 active site mdpi.comresearchgate.netdntb.gov.ua. For instance, docking results suggest that adamantane (B196018) derivatives of resin acids, which can incorporate this compound moieties, may bind to the covalent intermediate of TDP1 researchgate.netdntb.gov.ua. This binding is hypothesized to involve the formation of a hydrogen bond with the residue Ser463 and hydrophobic interactions with amino acids Phe259 and Trp590, as well as with the oligonucleotide fragment of the substrate researchgate.netdntb.gov.ua. These computational predictions help rationalize the observed inhibitory activities of these compounds against TDP1 mdpi.comnih.govmdpi.com.

Furthermore, molecular docking has been employed to study the interaction of this compound derivatives with other biological targets, such as the HSP110 protein, to predict complex stability scispace.com. These simulations provide a basis for understanding structure-activity relationships and guiding the design of novel therapeutic agents.

Advanced Analytical Methodologies for Dehydroabiethylamine and Its Metabolites Research Focus

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental for separating complex mixtures, enabling the isolation and subsequent quantification of dehydroabiethylamine and its related compounds. High-Performance Liquid Chromatography (HPLC), often coupled with Mass Spectrometry (MS), is a cornerstone technique in this regard.

High-Performance Liquid Chromatography (HPLC) and HPLC-MS/MS: HPLC excels at separating compounds based on their differing affinities for a stationary phase and a mobile phase. When coupled with tandem mass spectrometry (HPLC-MS/MS), it offers high sensitivity and selectivity for the quantification of this compound and its metabolites in complex biological matrices tdx.catmdpi.com. This hyphenated technique allows for the identification and quantification of analytes based on their mass-to-charge ratio and fragmentation patterns, providing robust data for pharmacokinetic studies and metabolite profiling mdpi.com. Research into the degradation metabolites of various analogs, for instance, has utilized HPLC-MS to study these compounds tdx.cat.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another powerful technique, particularly effective for analyzing volatile or semi-volatile compounds. For many metabolites, a derivatization step is required to render them volatile and suitable for GC analysis nih.govazolifesciences.com. GC-MS/MS systems, such as the triple quadrupole, are employed for highly sensitive and selective quantification of metabolites, offering reproducible retention times nipgr.ac.inshimadzu.com. This method is widely used in metabolomics for identifying and quantifying compounds, including those found in biological samples like plasma azolifesciences.comnipgr.ac.in. Automated derivatization systems coupled with GC-MS/MS have been developed to improve accuracy, efficiency, and safety in metabolite analysis shimadzu.com.

Spectroscopic Approaches for Structural Elucidation (Excluding Basic Identification)

Beyond basic identification, advanced spectroscopic techniques are vital for elucidating the intricate structures of this compound metabolites and for confirming structural assignments.

High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS): HRMS provides accurate mass measurements, enabling the determination of elemental composition with high confidence, which is critical for identifying unknown compounds delpharm.comclariant.commdpi.comnih.gov. When coupled with tandem MS (MS/MS), it allows for detailed structural characterization by fragmenting precursor ions and analyzing the resulting product ions clariant.commdpi.comnih.gov. This approach is invaluable for structural elucidation, particularly in complex biological matrices where metabolites may be present at low concentrations nih.govnih.gov. Techniques like Ion Mobility Spectrometry (IMS) can be coupled with HRMS to provide an additional dimension of separation based on molecular shape, further aiding in the differentiation of isomers and complex structures delpharm.com.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a cornerstone for determining molecular structures, providing detailed information about the connectivity and environment of atoms within a molecule jchps.comresearchgate.netweebly.com. Advanced NMR techniques, including various 1D and 2D experiments (e.g., COSY, HSQC, HMBC), are essential for comprehensive structural elucidation, allowing for the assignment of chemical shifts and coupling constants, which are directly related to molecular architecture jchps.comresearchgate.netweebly.comnih.gov. These methods are crucial for confirming the structures of this compound metabolites and for resolving complex structural ambiguities, even for samples present in small quantities researchgate.net. Computational prediction of NMR data, often enhanced by machine learning algorithms, is also increasingly used to assist in the correlation of experimental and calculated data for structural assignments frontiersin.org.

Development of Novel Biosensors for Research Applications

The development of biosensors offers a promising avenue for rapid, sensitive, and selective detection of this compound and its metabolites, particularly in research settings for monitoring biological processes or screening.

Electrochemical and Optical Biosensors: Research is ongoing into the development of various biosensor platforms. Electrochemical biosensors, for instance, utilize changes in electrical properties upon analyte binding, while optical biosensors employ changes in light absorption or emission icn2.catcreative-biolabs.com. Aptamers, which are single-stranded nucleic acids with high specificity and affinity for target molecules, are increasingly being explored as recognition elements in biosensor development due to their stability and ease of modification creative-biolabs.com. These aptamer-based biosensors can be designed for optical detection (e.g., fluorescence, colorimetry) or electrochemical readout, offering versatile tools for research applications creative-biolabs.com.

Bacterial Biosensors: Bacterial biosensors, engineered to respond to specific analytes, represent another approach for quantitative and rapid measurements nih.gov. These systems can be developed using reporter proteins (e.g., luciferase, GFP) that produce a detectable signal in the presence of the target compound. Such biosensors can be stored and used for quick analysis in research settings, providing a cost-effective and accessible method for monitoring specific substances nih.gov.

Environmental Fate and Degradation Studies of Dehydroabiethylamine Research Focus

Microbial Degradation Pathways in Environmental Systems

Specific research detailing the microbial degradation pathways of isolated Dehydroabiethylamine in environmental systems is not extensively documented in the provided literature. However, general principles of microbial degradation of organic compounds offer insight into potential processes. Microorganisms residing in soil, water, and sediment possess diverse metabolic capabilities that enable them to break down organic pollutants, utilizing them as sources of carbon and energy researchgate.net. This process, known as biodegradation, is fundamental to the environmental remediation of chemical contaminants researchgate.net.

Hydrocarbons and complex organic molecules are typically degraded through a series of enzymatic reactions, which can be both extracellular and intracellular researchgate.netmicrobenotes.comresearchgate.net. These pathways often involve the cleavage of chemical bonds, oxidation, and subsequent metabolism of the resulting fragments into simpler compounds, ultimately leading to mineralization (conversion to inorganic substances like CO2 and water) microbenotes.comresearchgate.net. For a compound like this compound, which contains amine and polycyclic hydrocarbon structures, potential degradation routes could involve deamination, hydroxylation, ring opening, or oxidation, mediated by specific microbial consortia adapted to such substrates researchgate.netmicrobenotes.com. The efficiency and specific pathways would be heavily influenced by factors such as the presence of suitable microbial populations, nutrient availability, oxygen levels, pH, and temperature researchgate.net. Without dedicated studies on this compound, these remain theoretical considerations based on broader microbial degradation principles.

Photodegradation Mechanisms

Studies investigating the photodegradation of this compound (DHAA) have primarily focused on its behavior within more complex molecular structures, such as DHAA-derived BODIPY conjugates researchgate.netresearchgate.net. In these systems, photodegradation is often mediated by photodynamic processes. This involves the generation of reactive oxygen species (ROS), such as singlet oxygen, under light irradiation, which then react with the molecule, leading to its breakdown researchgate.netresearchgate.net. The rate of such photodegradation is directly correlated with the efficiency of ROS generation and the susceptibility of the molecule to redox reactions researchgate.net.

More broadly, the photodegradation of organic compounds exposed to sunlight can occur through direct absorption of light energy. This absorption can lead to electronic transitions within the molecule, promoting excited states that facilitate chemical reactions, such as bond cleavage nih.gov. For instance, in some halogenated aromatic compounds, UV light can induce transitions to πσ* orbitals, leading to debromination nih.gov. For photodecomposition to be effective in environmental settings, molecules typically need to absorb light at wavelengths present in the solar spectrum, generally above 300 nm nih.gov. While these mechanisms are described for related compounds or conjugates, they highlight the potential for light-induced degradation pathways to be relevant for this compound, particularly if it is part of a photosensitive molecular system or exposed to sufficient UV radiation.

Biodegradability Assessments in Research Models

Rosin (B192284) and its derivatives, which include this compound, are recognized for their biodegradability, making them valuable as feedstocks for various polymer applications researchgate.net. However, specific, quantitative data from standardized biodegradability assessments for isolated this compound are not extensively detailed in the provided search results.

Emerging Research Frontiers and Future Directions for Dehydroabiethylamine

Exploration of Novel Biological Targets beyond Current Findings

Current research highlights dehydroabiethylamine derivatives as potent cytotoxic agents against various cancer cell lines, including liver carcinoma (HepG2) and glioma cells researchgate.net. Studies have also investigated their antiviral properties, particularly against influenza A strains, although modifications did not consistently enhance activity researchgate.net. Emerging research aims to broaden this understanding by exploring this compound's interactions with biological systems beyond these known activities. This includes screening a wider array of derivatives for novel therapeutic targets and investigating previously uncharacterized pathways through which these compounds exert their effects. For instance, research is exploring derivatives that show selective inhibition of cancer cells with minimal impact on normal cells, suggesting potential for targeted therapies researchgate.net. Furthermore, the compound's potential to inhibit the DNA repair enzyme tyrosyl-DNA phosphodiesterase 1 (TDP1) is an active area, with derivatives showing significant inhibitory effects in micromolar and submicromolar concentrations, indicating a new avenue for anticancer drug development nih.govmdpi.comresearchgate.netresearchgate.netdntb.gov.ua.

Development of Advanced and Sustainable Synthetic Methodologies

The synthesis of this compound and its derivatives is a critical area for future development, with a strong emphasis on advanced and sustainable methodologies, aligning with the principles of green chemistry tdx.catnih.govacs.orgwikipedia.orgrsc.orgrasayanjournal.co.infrontiersin.org. Research is focused on creating more efficient, cost-effective, and environmentally benign synthetic routes. This includes exploring catalytic methods, such as palladium-catalyzed regioselective arylation of allylamines, which can improve step and atom economy by eliminating the need for protection/deprotection steps acs.orgnih.govchemrxiv.orgacs.org. Advancements in synthesizing complex derivatives, like those incorporating adamantane (B196018) moieties, are also being pursued, aiming for higher yields and improved solubility for biological studies mdpi.comresearchgate.netdntb.gov.ua. The development of novel synthetic pathways that minimize waste generation, utilize safer solvents, and reduce energy consumption remains a key objective for the sustainable advancement of this compound chemistry.

Expansion into Novel Materials Science and Catalysis Applications

While this compound's primary focus has been on its biological activities, emerging research suggests potential applications in materials science and catalysis. Its structural features, derived from diterpenes, offer possibilities for incorporation into novel materials. For example, research has explored the synthesis of supramolecular organogels derived from urea (B33335) and bisurea derivatives of this compound dntb.gov.ua. Furthermore, its utility as a chiral building block or ligand in catalytic processes is an area ripe for exploration. The ability to selectively arylate medicinally relevant substrates, including this compound derivatives, using palladium catalysis highlights its potential role in complex molecule synthesis and the development of new catalytic systems acs.orgnih.govchemrxiv.orgacs.orgacs.org. Future research could investigate its use in polymer science, as a component in advanced functional materials, or as a chiral catalyst or ligand in various chemical transformations.

Integration of Multi-Omics Approaches in Mechanistic Studies

Understanding the precise molecular mechanisms underlying this compound's biological effects requires sophisticated analytical approaches, with multi-omics integration emerging as a powerful tool nih.govnih.govfrontiersin.orgresearchgate.netresearchgate.netnih.govfrontiersin.orgnih.govmdpi.com. By combining data from genomics, transcriptomics, proteomics, and metabolomics, researchers can gain a holistic view of cellular responses and identify key pathways and biomarkers. For instance, studies investigating the impact of environmental pollutants like DEHP on cells have utilized transcriptomics and metabolomics to understand cellular proliferation mechanisms nih.gov. Similarly, research into disease pathogenesis, such as diabetic ulcers, integrates transcriptomics, proteomics, and metabolomics to build comprehensive networks and identify key molecular players frontiersin.org. Applying such integrated approaches to this compound research could reveal novel targets, elucidate complex signaling cascades, and provide deeper insights into its therapeutic potential and mechanisms of action, particularly in areas like cancer and infectious diseases.

Q & A

Q. What are the primary biochemical mechanisms through which dehydroabiethylamine exerts its antitumor effects?

this compound inhibits pyruvate dehydrogenase kinase (PDK), a key regulator of cellular metabolism, which shifts cancer cells from glycolysis to oxidative phosphorylation, inducing apoptosis . It also disrupts intracellular cholesterol transport, a critical process for tumor cell membrane synthesis and signaling . Methodologically, researchers can validate these mechanisms using:

- In vitro PDK activity assays (e.g., measuring lactate production under hypoxic conditions).

- Cholesterol efflux assays with radiolabeled cholesterol in cancer cell lines.

- Transcriptomic profiling to identify downstream metabolic and apoptotic pathways.

Q. How does this compound influence CYP450 enzyme activity, and what are the implications for drug metabolism studies?

this compound induces CYP2B isoform activity in the liver, which may alter the pharmacokinetics of co-administered drugs metabolized by this enzyme . Researchers should:

- Use hepatic microsomal assays to quantify CYP2B induction via NADPH-dependent oxidation reactions.

- Monitor drug-drug interactions in preclinical models using probe substrates (e.g., bupropion for CYP2B6).

Advanced Research Questions

Q. What experimental strategies are recommended to optimize the synthesis of antibacterial dipeptoids incorporating this compound?

this compound’s bulky hydrophobic structure enhances antibacterial activity against MRSA when incorporated into dipeptoids. Key synthesis parameters include:

- Microwave-assisted SPOT-synthesis to accelerate submonomer coupling (e.g., 30-minute cycles at 60°C) .

- Solvent optimization (e.g., DMF for solubility) and resin functionalization (cellulose-based carriers for high throughput).

- Activity screening : Minimum inhibitory concentration (MIC) assays at 25 µM with MRSA strains .

Q. How can researchers address contradictions in reported inhibitory concentrations (IC₅₀) of this compound across different experimental models?

Discrepancies in IC₅₀ values may arise from:

- Cell line variability : PDK4 expression levels differ between cancer types (e.g., PDK4-IN-1 shows IC₅₀ = 84 nM in colorectal cancer, while this compound’s PDK inhibition lacks quantification in hepatoma models) .

- Assay conditions : Oxygen tension, glucose availability, and mitochondrial activity must be standardized.

- Data normalization : Use relative ATP/ADP ratios or Seahorse extracellular flux analyzers for consistent metabolic readouts.

Q. What methodological considerations are critical when modifying natural adsorbents with this compound derivatives for environmental applications?

this compound-modified zeolites or cellulose adsorbents show efficacy in removing anionic dyes (e.g., Congo Red). Key steps include:

- Surface functionalization : Grafting via N,N-dimethyl this compound oxide to enhance anion-binding capacity .

- Adsorption isotherms : Langmuir/Freundlich models to assess maximum dye uptake (e.g., 248 mg/g for Congo Red at pH 7) .

- Regeneration studies : Acidic elution (pH 2–3) to evaluate reusability over multiple cycles.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.